2(1H)-Pyridinone, 4-mercapto-
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Overview
Description
4-Mercaptopyridin-2(1H)-one is an organosulfur compound with the molecular formula C5H5NS. It is a derivative of pyridine and is known for its yellow crystalline appearance. This compound is significant in various fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Mercaptopyridin-2(1H)-one can be synthesized through several methods. One common method involves the reaction of 4-chloropyridine with carbamimidothioic acid. The reaction typically requires a base such as sodium hydroxide and is conducted under reflux conditions .
Industrial Production Methods
In industrial settings, the synthesis of 4-Mercaptopyridin-2(1H)-one often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization from ethanol .
Chemical Reactions Analysis
Types of Reactions
4-Mercaptopyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides are used under basic conditions.
Major Products
Oxidation: Forms disulfides.
Reduction: Forms thiols.
Substitution: Forms alkylated pyridine derivatives.
Scientific Research Applications
4-Mercaptopyridin-2(1H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Mercaptopyridin-2(1H)-one involves its ability to act as a redox reagent. It can donate or accept electrons, making it useful in various biochemical and chemical processes. The compound interacts with molecular targets such as enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptopyridine: Similar in structure but differs in the position of the thiol group.
4-Mercaptopyridine-2-carboxylic acid: Contains an additional carboxylic acid group.
Uniqueness
4-Mercaptopyridin-2(1H)-one is unique due to its specific reactivity and applications in redox reactions. Its ability to form stable disulfides and thiols makes it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C5H5NOS |
---|---|
Molecular Weight |
127.17 g/mol |
IUPAC Name |
4-sulfanyl-1H-pyridin-2-one |
InChI |
InChI=1S/C5H5NOS/c7-5-3-4(8)1-2-6-5/h1-3H,(H2,6,7,8) |
InChI Key |
WLHGWRDIQABYLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C=C1S |
Origin of Product |
United States |
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